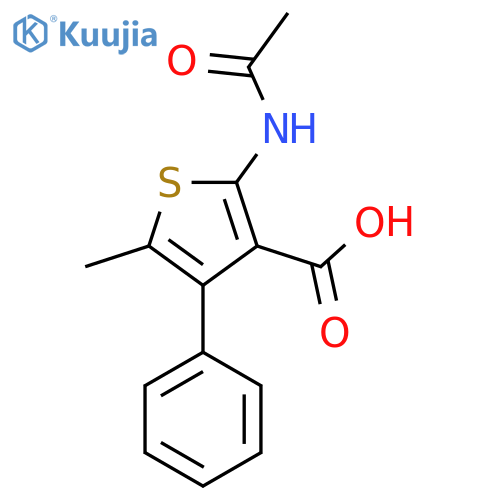Cas no 1082135-82-7 (2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid)
2-アセトアミド-5-メチル-4-フェニルチオフェン-3-カルボン酸は、チオフェン骨格にアセトアミド基とカルボキシル基を有する有機化合物です。その特異な構造により、医薬品中間体や有機合成における重要な構築ブロックとしての応用が期待されます。フェニル基とメチル基の導入により、分子の立体障害が調整可能で、反応選択性の向上や生理活性の最適化に寄与します。カルボキシル基の存在は、さらなる誘導体化や金属錯体形成の可能性を提供し、創薬化学や材料科学分野での多様な利用が可能です。高い純度と安定性を特徴とし、精密合成における信頼性の高い試薬としての利用価値があります。

1082135-82-7 structure
商品名:2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid
- EN300-18769778
- 1082135-82-7
- SCHEMBL13837823
-
- インチ: 1S/C14H13NO3S/c1-8-11(10-6-4-3-5-7-10)12(14(17)18)13(19-8)15-9(2)16/h3-7H,1-2H3,(H,15,16)(H,17,18)
- InChIKey: ZWXMRDAQYPZSIR-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(=O)O)C(C2C=CC=CC=2)=C1C)NC(C)=O
計算された属性
- せいみつぶんしりょう: 275.06161445g/mol
- どういたいしつりょう: 275.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 94.6Ų
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18769778-0.5g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 0.5g |
$645.0 | 2023-09-18 | ||
| Enamine | EN300-18769778-0.25g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 0.25g |
$617.0 | 2023-09-18 | ||
| Enamine | EN300-18769778-1.0g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 1g |
$671.0 | 2023-05-24 | ||
| Enamine | EN300-18769778-10g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 10g |
$2884.0 | 2023-09-18 | ||
| Enamine | EN300-18769778-0.05g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 0.05g |
$563.0 | 2023-09-18 | ||
| Enamine | EN300-18769778-10.0g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 10g |
$2884.0 | 2023-05-24 | ||
| Enamine | EN300-18769778-5g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 5g |
$1945.0 | 2023-09-18 | ||
| Enamine | EN300-18769778-0.1g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 0.1g |
$591.0 | 2023-09-18 | ||
| Enamine | EN300-18769778-2.5g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 2.5g |
$1315.0 | 2023-09-18 | ||
| Enamine | EN300-18769778-1g |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid |
1082135-82-7 | 1g |
$671.0 | 2023-09-18 |
2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
1082135-82-7 (2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 557-08-4(10-Undecenoic acid zinc salt)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
